molecular formula C27H26N2O2S B2787614 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine CAS No. 324067-27-8

4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine

Cat. No.: B2787614
CAS No.: 324067-27-8
M. Wt: 442.58
InChI Key: LATTXHDCGKOQMD-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine is a piperazine derivative featuring a diphenylmethyl group at the 4-position and a 2-naphthylsulfonyl moiety at the 1-position of the piperazine ring.

Properties

IUPAC Name

1-benzhydryl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S/c30-32(31,26-16-15-22-9-7-8-14-25(22)21-26)29-19-17-28(18-20-29)27(23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-16,21,27H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATTXHDCGKOQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 1-(2-naphthylsulfonyl)piperazine with diphenylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Alkylation and Substitution

Piperazines undergo alkylation at their secondary amine groups. For example, 1-(diphenylmethyl)piperazine is prepared by reacting piperazine with diphenylmethyl chloride in basic conditions . This mechanism could extend to forming 4-(diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine if the sulfonamide group is introduced post-alkylation.

Reaction Example :

Piperazine+Diphenylmethyl chloride1-(Diphenylmethyl)piperazine+HCl\text{Piperazine} + \text{Diphenylmethyl chloride} \rightarrow \text{1-(Diphenylmethyl)piperazine} + \text{HCl}

Conditions: Basic solvent (e.g., toluene, DMF), alkali metal hydride (e.g., sodium hydride) .

Sulfonation Reactions

Sulfonation typically involves reacting amines with sulfonyl chlorides. For 2-naphthylsulfonyl substitution:

Piperazine derivative+2-Naphthylsulfonyl chlorideSulfonamide product+HCl\text{Piperazine derivative} + \text{2-Naphthylsulfonyl chloride} \rightarrow \text{Sulfonamide product} + \text{HCl}

Conditions: Basic catalyst (e.g., pyridine), inert solvent (e.g., dichloromethane) .

Acid Hydrolysis

Amide or ester derivatives of piperazines are hydrolyzed to carboxylic acids using inorganic bases (e.g., NaOH, KOH) . For example:

Amide/ester derivative+NaOHAcid+Byproducts\text{Amide/ester derivative} + \text{NaOH} \rightarrow \text{Acid} + \text{Byproducts}

Conditions: Aqueous methanol/ethanol, reflux temperatures .

Molecular Formula and Structural Features

While the exact compound’s data is unavailable, analogous compounds provide insights:

  • 4-(Diphenylmethyl)piperazine :

    • Molecular formula: C19H20N2\text{C}_{19}\text{H}_{20}\text{N}_{2}

    • Common synthesis: Alkylation of piperazine with diphenylmethyl chloride .

  • Sulfonamide Derivatives :

    • Typically synthesized via sulfonation of amines.

    • Example: C21H26N2O3S\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S} (hypothetical formula for the target compound).

Reaction Conditions

Reaction Type Reagents Conditions References
AlkylationDiphenylmethyl chloride, NaHToluene/DMF, 0°C–reflux
SulfonationSulfonyl chloride, pyridineDCM, RT
HydrolysisNaOH/KOHAqueous methanol, reflux

Challenges and Considerations

  • Selectivity : Avoiding over-alkylation (e.g., forming bis-substituted piperazines) .

  • Purification : Use of chromatography or recrystallization to isolate pure products .

  • Stability : Sulfonamides may be sensitive to hydrolytic conditions, requiring controlled synthesis .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine ring substituted with a diphenylmethyl group and a naphthylsulfonyl moiety. This configuration contributes to its pharmacological activities, making it a subject of interest in drug development.

Pharmaceutical Development

Research has indicated that derivatives of piperazine, including 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine, exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticancer properties. For instance, studies have shown that piperazine derivatives can act as effective analgesics, with some compounds demonstrating activity significantly greater than traditional analgesics like morphine .

Anticancer Activity

The compound has been explored for its potential in cancer treatment. Research indicates that certain piperazine derivatives possess activity against multiple cancer types, including colon and breast cancers . The specific mechanisms often involve the modulation of cell signaling pathways associated with cancer proliferation and survival.

Neuropharmacology

Piperazine derivatives have also been studied for their effects on the central nervous system. Some compounds have shown promise in treating conditions like anxiety and depression by acting on serotonin receptors . The structural characteristics of this compound may enhance its ability to cross the blood-brain barrier, increasing its efficacy in neuropharmacological applications.

Antioxidant Properties

Recent studies have highlighted the antioxidative potential of piperazine derivatives. Compounds similar to this compound have been shown to reduce oxidative stress in cellular models, suggesting their utility in preventing diseases related to oxidative damage .

Case Studies

StudyFocusFindings
Analgesic ActivityDemonstrated that certain piperazine derivatives had analgesic effects significantly higher than morphine.
Anticancer PropertiesShowed efficacy against various cancer cell lines with mechanisms involving apoptosis induction.
Neuropharmacological EffectsFound that compounds affected serotonin pathways, suggesting potential for anxiety and depression treatment.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diphenylmethyl-Containing Piperazines

  • 4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine : The diphenylmethyl group stabilizes a chair conformation in the piperazine ring, with substituents occupying equatorial positions. This conformation enhances interactions with hydrophobic binding pockets, as observed in crystal structures of related compounds .
  • Hypotensive Agents : Piperazinylalkyl esters with a diphenylmethyl group (e.g., compounds from ) exhibit potent and prolonged hypotensive effects in spontaneously hypertensive rats (SHRs), attributed to enhanced lipophilicity and calcium channel modulation .

Sulfonyl-Containing Piperazines

  • 5-HT1A Receptor Ligands : Arylpiperazines with sulfonamide substituents (e.g., NAN-190 in ) demonstrate high 5-HT1A affinity (Ki = 0.6 nM), driven by sulfonyl interactions with orthosteric binding sites. However, diphenylmethyl analogs may prioritize D2/D4 receptor modulation .

Aryl-Substituted Piperazines

  • 1-(2,4-Dichlorophenyl)piperazine Derivatives () : Dichlorophenyl substituents confer mixed D2/D4 receptor antagonism, mimicking clozapine’s atypical antipsychotic profile. However, diphenylmethyl analogs lack direct evidence of antipsychotic efficacy in behavioral models .
  • Sigma-1 Receptor Agonists : Compounds like SA4503 () use aryl-alkyl chains for sigma-1 agonism, highlighting how substituent length and polarity influence target selectivity compared to diphenylmethyl’s bulkier profile .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents logP Aqueous Solubility Receptor Affinity
This compound Diphenylmethyl, 2-naphthylsulfonyl ~4.2* Low (lipophilic) Hypotensive (D2/D4 inferred)
1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine 2-Methoxyphenyl, 2-naphthylsulfonyl ~3.5* Moderate 5-HT1A/D2 (unconfirmed)
NAN-190 () Phthalimido-butyl, 2-methoxyphenyl ~3.8 Low 5-HT1A (Ki = 0.6 nM)
Clozapine-like analogs () Dichlorophenyl, cyclopropylmethyl ~4.5 Low D2/D4 (IC50 ~90–120 nM)

Structure-Activity Relationships (SAR)

Lipophilicity and CNS Penetration :

  • Diphenylmethyl and naphthylsulfonyl groups increase logP, favoring blood-brain barrier penetration. This is critical for CNS-targeted agents (e.g., antipsychotics in ) but may reduce aqueous solubility .
  • Methoxyphenyl or sulfonamide groups balance lipophilicity and solubility, as seen in 5-HT1A ligands () .

Receptor Selectivity :

  • Bulky substituents (e.g., diphenylmethyl) favor D2/D4 receptor interactions, while smaller aryl groups (e.g., 2-methoxyphenyl) prioritize 5-HT1A binding .
  • Sulfonyl groups enhance hydrogen bonding, improving affinity for serotonin receptors but reducing dopamine receptor activity .

Conformational Stability :

  • Crystal structures show diphenylmethyl stabilizes chair conformations, optimizing piperazine ring interactions with hydrophobic pockets .
  • Flexible alkyl chains (e.g., in SA4503) allow adaptation to diverse binding sites, such as sigma-1 receptors .

Biological Activity

4-(Diphenylmethyl)-1-(2-naphthylsulfonyl)piperazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a diphenylmethyl group and a naphthylsulfonyl moiety. Its chemical structure can be represented as follows:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This unique structure enables interactions with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA). Research indicates that piperazine derivatives can influence the levels of these neurotransmitters, which are crucial for mood regulation and cognitive functions .

  • Serotonin Receptor Interaction : The compound is believed to interact with serotonin receptors, specifically the 5-HT2A receptor, which is implicated in mood disorders and hallucinogenic effects .
  • Dopaminergic Activity : Increased dopamine levels associated with this compound may lead to stimulant effects, potentially impacting behavioral responses and addiction profiles .

Analgesic Effects

Studies have demonstrated that derivatives of piperazine, including this compound, exhibit analgesic properties. For instance, related compounds have shown significant pain-relieving effects in animal models, outperforming traditional analgesics like morphine in certain contexts .

Antimicrobial Activity

Recent investigations have highlighted the potential antimicrobial properties of piperazine derivatives against various pathogens. The compound has been tested against Mycobacterium tuberculosis (Mtb), showing promising results in inhibiting bacterial growth at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. A study examining various piperazine derivatives revealed that specific substitutions on the phenyl rings significantly affect their potency and selectivity towards biological targets .

Substitution Effect on Activity
Hydroxyl group (m-position)Increased analgesic potency
Halogen substitutionsEnhanced antimicrobial activity
LipophilicityImproved bioavailability

Case Studies

  • Analgesic Activity Study : A series of piperazine derivatives were synthesized and tested for analgesic activity using the D'Amour-Smith method. The most effective compounds showed enhanced pain relief compared to morphine, indicating a potential for developing new analgesics based on this scaffold .
  • Antimicrobial Evaluation : In vitro studies assessed the efficacy of this compound against Mtb strains. Results indicated that certain structural modifications could lead to significant improvements in antimicrobial efficacy, suggesting avenues for further research into tuberculosis treatments .

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